3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the azetidinone ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the benzyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to increase the reaction rate.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzyl-4-phenylazetidin-2-one: Similar structure but lacks the methoxy groups.
3-Amino-1-(3,4-dimethoxybenzyl)-4-phenylazetidin-2-one: Similar structure but lacks one of the methoxy groups on the phenyl ring.
Uniqueness
The presence of the methoxy groups in 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one may enhance its biological activity and solubility, making it a unique compound with potentially distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H24N2O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C20H24N2O5/c1-24-14-7-5-12(9-16(14)26-3)11-22-19(18(21)20(22)23)13-6-8-15(25-2)17(10-13)27-4/h5-10,18-19H,11,21H2,1-4H3 |
InChI Key |
KJJDYJHIWZQYRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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